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Compound of Interest

Compound Name: Benfotiamine

Cat. No.: B1667992 Get Quote

Introduction: Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), has

garnered significant attention in the scientific and medical communities for its enhanced

bioavailability and therapeutic potential, particularly in the management of diabetic

complications.[1][2] Developed in Japan in the late 1950s, its lipophilic nature allows for

superior absorption and penetration into tissues compared to its water-soluble counterpart,

thiamine.[1][3][4] This technical guide provides an in-depth analysis of the chemical structure,

physicochemical properties, pharmacokinetics, and pharmacodynamics of benfotiamine,

tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers
Benfotiamine is chemically known as S-benzoylthiamine O-monophosphate. It is a thioester

and a synthetic analogue of thiamine, created through the acylative cleavage of the thiazole

ring and O-phosphorylation. This modification results in a lipid-soluble compound that can more

readily diffuse across cellular membranes.

Table 1: Chemical Identifiers for Benfotiamine
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Identifier Value

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-

yl)methyl-formylamino]-5-phosphonooxypent-2-

en-3-yl] benzenecarbothioate

CAS Number 22457-89-2

Molecular Formula C₁₉H₂₃N₄O₆PS

SMILES
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=

O)(O)O)\SC(=O)C2=CC=CC=C2)/C

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-

16-10-21-14(2)22-18(16)20)17(8-9-29-

30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-

7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)

(H2,26,27,28)/b17-13-

InChIKey BTNNPSLJPBRMLZ-LGMDPLHJSA-N

Physicochemical Properties
The physical and chemical characteristics of benfotiamine contribute significantly to its

pharmacokinetic profile. Its lipid-soluble nature is a key differentiator from thiamine

hydrochloride.

Table 2: Physicochemical Data for Benfotiamine
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Property Value

Molar Mass 466.45 g/mol

Appearance White to Off-White Crystalline Solid

Melting Point 165 °C

Boiling Point (Predicted) 745.1 ± 70.0 °C

Density (Predicted) 1.444 ± 0.06 g/cm³

pKa (Predicted) 1.84 ± 0.10

Solubility

- DMSO: Slightly soluble (~50 mg/mL with

sonication) - Aqueous Acid: Slightly soluble -

0.1M Ammonium Hydroxide: ~1 mg/mL - Water:

Very low solubility (0.67 mg/mL with sonication)

UV/Vis (λmax) 243 nm

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Benfotiamine acts as a prodrug for thiamine, exhibiting a superior pharmacokinetic profile.

Absorption: As a lipid-soluble compound, benfotiamine is absorbed from the gut via passive

diffusion. It is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the

intestinal mucosa. This enhanced absorption mechanism leads to significantly higher plasma

thiamine levels compared to equivalent doses of water-soluble thiamine salts. Studies have

shown that the bioavailability of thiamine from benfotiamine can be approximately 3.6 to 5

times higher than that of thiamine hydrochloride.

Distribution: Its lipophilicity allows for better transport across cellular membranes, resulting in

higher concentrations of thiamine in tissues such as the brain, liver, kidneys, and muscles.

Metabolism: After absorption, S-benzoylthiamine is hydrolyzed by thioesterases, primarily in

the liver, to release thiamine. This thiamine is then converted into its biologically active form,

thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. The
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transformation process of benfotiamine to thiamine also produces hippuric acid, which is

excreted in the urine.

Excretion: Metabolites, including hippuric acid, are eliminated via the kidneys. No

accumulation of hippuric acid has been observed after multiple doses of benfotiamine.

Table 3: Comparative Pharmacokinetic Parameters (Benfotiamine vs. Thiamine HCl)

Parameter Benfotiamine Thiamine Hydrochloride

Bioavailability ~3.6 times higher Baseline

Maximum Plasma Thiamine

Levels
~5 times higher Baseline

Absorption Mechanism
Passive Diffusion (Lipid-

Soluble)

Carrier-Mediated Transport

(Water-Soluble)

Resulting Thiamine

Bioavailability in Plasma
1147.3 ± 490.3% 100% (Reference)

Resulting TDP in Erythrocytes 195.8 ± 33.8% 100% (Reference)

Pharmacodynamics and Mechanism of Action
The primary therapeutic effects of benfotiamine stem from its ability to increase intracellular

levels of thiamine pyrophosphate (TPP), a critical coenzyme for several key enzymes in

glucose metabolism. By boosting TPP levels, benfotiamine enhances the activity of the

enzyme transketolase, a crucial component of the pentose phosphate pathway (PPP).

This activation of transketolase redirects excess glycolytic intermediates, such as

glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P), away from damaging

metabolic pathways and into the PPP. Consequently, benfotiamine effectively inhibits four

major pathways implicated in hyperglycemic vascular damage:

The Hexosamine Pathway

The Advanced Glycation End Product (AGE) Formation Pathway
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The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

The Polyol Pathway

By mitigating the accumulation of harmful metabolic byproducts and reducing the formation of

AGEs, benfotiamine helps to decrease oxidative stress and protect cells from glucose-induced

damage. Further research suggests benfotiamine may also modulate other signaling

pathways, including nuclear factor-κB (NF-κB) and the PI3K/Akt pathway.
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Caption: Mechanism of action for benfotiamine in mitigating hyperglycemic damage.

Experimental Protocols
Synthesis of Benfotiamine
The synthesis of benfotiamine typically involves a two-step process starting from thiamine

(Vitamin B1). The following protocol is a generalized representation based on common

methods described in patent literature.

Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate

Reagent Preparation: Phosphorus oxychloride is added to water under ice-bath conditions

(0-5 °C) and stirred to create the phosphating reagent.

Phosphorylation Reaction: Thiamine is added in batches to the phosphating reagent. The

mixture is then heated (e.g., to 50-70 °C) and stirred for a set duration (e.g., 2 hours) to

facilitate the phosphorylation, yielding a thiamine monophosphate solution.

Work-up (Method A - Polyphosphoric Acid): Alternatively, polyphosphoric acid can be used as

the reagent, reacting with thiamine at elevated temperatures (80-100 °C). The reaction is

quenched with water, followed by extraction and precipitation with an organic solvent (e.g.,

ethanol) to isolate the crude thiamine monophosphate.

Step 2: Ring Opening and Benzoylation to form Benfotiamine

pH Adjustment: The resulting thiamine monophosphate solution is cooled, and its pH is

adjusted to alkaline (pH 8-12) using a base such as sodium hydroxide (NaOH) solution.

Benzoylation: Benzoyl chloride is added to the solution while maintaining a low temperature

(0-5 °C). The reaction proceeds with stirring for 1-3 hours, during which the thiazole ring

opens and benzoylation occurs.

Precipitation and Isolation: After the reaction is complete, the pH of the solution is adjusted to

acidic (pH 3.5-4.0) with an acid like hydrochloric acid (HCl). This causes the benfotiamine
product to precipitate as a white solid.
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Purification: The solid is isolated via filtration, washed, and dried to yield the final

benfotiamine product.

Start Materials:
- Thiamine

- Phosphorus Oxychloride
- Water

Step 1: Phosphorylation
- Mix POCl₃ and H₂O under ice bath

- Add Thiamine in batches
- Heat (e.g., 50-70°C) and stir for 2h

Intermediate:
Thiamine Monophosphate

Solution

Step 2: pH Adjustment
- Cool solution

- Adjust pH to 8-9 with NaOH

Step 3: Benzoylation
- Add Benzoyl Chloride at 0-5°C

- Stir for 1-3h

Step 4: Precipitation
- Adjust pH to 3.5-4.0 with HCl

Isolate via Filtration,
Wash, and Dry

Final Product:
Benfotiamine
(White Solid)
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Caption: A generalized workflow for the chemical synthesis of benfotiamine.

In Vitro Analysis of Benfotiamine's Effect on High-
Glucose-Induced Endothelial Cell Damage
This protocol outlines a common experimental approach to investigate the protective effects of

benfotiamine against hyperglycemia-induced cellular damage.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard

endothelial growth medium under normal glucose conditions (e.g., 5 mM glucose).

Experimental Groups: Cells are divided into several groups:

Control (Normal Glucose: 5 mM)

High Glucose (e.g., 30 mM)

High Glucose + Benfotiamine (at various concentrations, e.g., 50-100 μM)

High Glucose + Thiamine (equimolar concentrations to Benfotiamine for comparison)

Treatment: Cells are incubated for a specified period (e.g., 48-72 hours) in media

corresponding to their assigned group.

Endpoint Analysis: After incubation, various endpoints are measured to assess cellular

damage and the effects of benfotiamine:

Cell Viability/Proliferation: Assessed using assays like MTT or BrdU incorporation.

Oxidative Stress: Measured by quantifying intracellular Reactive Oxygen Species (ROS)

using fluorescent probes like DCFH-DA.

AGE Formation: Quantified using ELISA or Western blotting for specific AGEs like

carboxymethyllysine (CML).

Transketolase Activity: Measured in cell lysates using a spectrophotometric assay.
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Protein Expression: Levels of key proteins in the damage pathways (e.g., PKC, NF-κB)

are analyzed via Western blotting.
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Caption: Experimental workflow for in vitro analysis of benfotiamine's effects.

Conclusion
Benfotiamine is a pharmacokinetically superior prodrug of thiamine, characterized by its

lipophilic nature and high bioavailability. Its well-defined chemical structure allows for efficient

absorption and conversion to the active coenzyme TPP. The primary mechanism of action,

involving the activation of transketolase and subsequent inhibition of multiple hyperglycemic

damage pathways, provides a strong rationale for its use in preventing and treating diabetic

complications. The data and protocols presented in this guide offer a comprehensive resource

for researchers and professionals engaged in the study and development of benfotiamine as a

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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